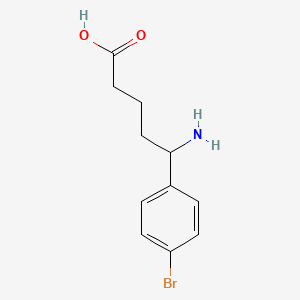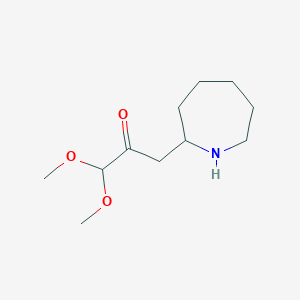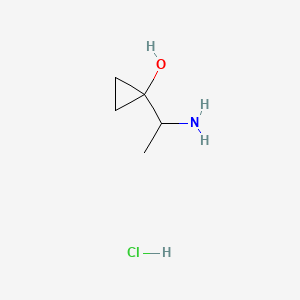
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is a cyclopropane derivative with an aminoethyl group and a hydroxyl group attached to the cyclopropane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride typically involves the reaction of cyclopropanone with an appropriate amine under controlled conditions. One common method includes the following steps:
Cyclopropanone Synthesis: Cyclopropanone can be synthesized from cyclopropane derivatives through oxidation reactions.
Amination: The cyclopropanone is then reacted with an amine, such as ethylamine, in the presence of a reducing agent to form the desired aminoethylcyclopropanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different cyclopropane derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s effects .
Comparaison Avec Des Composés Similaires
1-(1-Aminoethyl)cyclopropan-1-ol hydrochloride can be compared with other similar compounds, such as:
1-(Aminomethyl)cyclohexanol hydrochloride: A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Cyclopropylamine: A simpler compound with only an amino group attached to the cyclopropane ring.
Cyclopropanol: A compound with only a hydroxyl group attached to the cyclopropane ring.
The uniqueness of this compound lies in its combination of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C5H12ClNO |
|---|---|
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
1-(1-aminoethyl)cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H |
Clé InChI |
XYMDCPMLDIWSCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


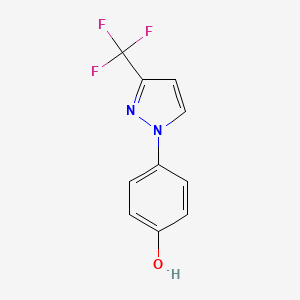
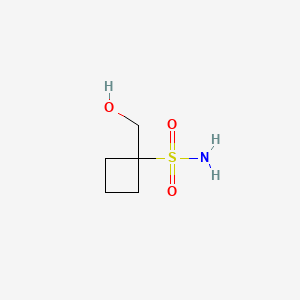
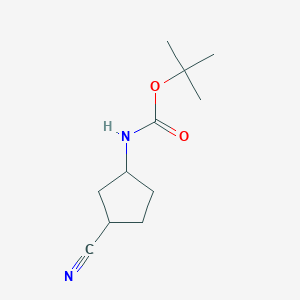
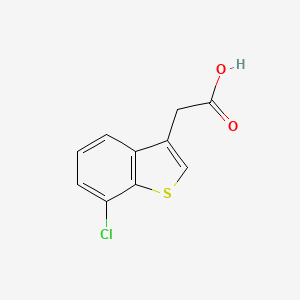
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)
![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
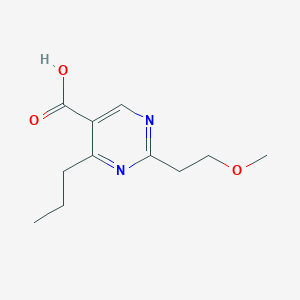
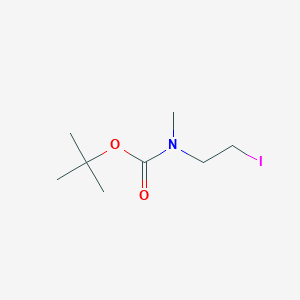
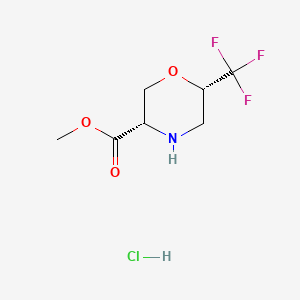
![2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)

